Dihydroergotamine

Description

Properties

IUPAC Name |

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H37N5O5/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39)/t21-,23-,25-,26+,27+,32-,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZRJRNZXALNLM-JGRZULCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H37N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6190-39-2 (mesylate) | |

| Record name | Dihydroergotamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6045614 | |

| Record name | Dihydroergotamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dihydroergotamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014465 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.29e-01 g/L | |

| Record name | Dihydroergotamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014465 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

511-12-6, 6190-39-2 | |

| Record name | Dihydroergotamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=511-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroergotamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroergotamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00320 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dihydroergotamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydroergotamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROERGOTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/436O5HM03C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydroergotamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014465 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Dihydroergotamine's Mechanism of Action in Trigeminal Neuralgia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydroergotamine (DHE) is a well-established therapeutic agent with a complex pharmacological profile that holds significant potential for the management of trigeminal neuralgia. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning DHE's action in the context of trigeminal pain. While historically utilized for migraine, its activity on key pathways involved in neuropathic pain, such as those implicated in trigeminal neuralgia, is increasingly recognized. This document synthesizes the current understanding of DHE's receptor interactions, its modulation of neuropeptide release, and its impact on central pain processing within the trigeminal system. Detailed experimental protocols and quantitative data are presented to support further research and drug development in this area.

Introduction

Trigeminal neuralgia is a debilitating neuropathic pain disorder characterized by severe, paroxysmal facial pain. The underlying pathophysiology is complex, involving peripheral and central sensitization of the trigeminal nervous system. This compound, an ergot alkaloid, has a long history of use in headache disorders. Its therapeutic efficacy is attributed to its broad receptor pharmacology, which includes high-affinity interactions with serotonergic, adrenergic, and dopaminergic receptors. This guide delineates the specific molecular actions of DHE that are relevant to its potential application in treating trigeminal neuralgia.

Molecular Targets of this compound

DHE's multifaceted mechanism of action stems from its ability to interact with a wide range of G protein-coupled receptors (GPCRs). Its primary therapeutic effects in the context of trigeminal pain are believed to be mediated through its agonist activity at serotonin 5-HT1B and 5-HT1D receptors. However, its interactions with other receptor subtypes, including other serotonin receptors, as well as adrenergic and dopamine receptors, contribute to its overall pharmacological profile and potential side effects.

Receptor Binding Affinity

The affinity of DHE for various receptors has been characterized in numerous studies. The following tables summarize the binding affinities (IC50 and pKi values) of DHE for key human receptor subtypes. This broad receptor profile underscores the complexity of DHE's action and suggests multiple avenues through which it may modulate neuronal activity.

Table 1: this compound (DHE) Binding Affinities (IC50 in nM)

| Receptor Family | Receptor Subtype | IC50 (nM) | Reference |

|---|---|---|---|

| Serotonin | 5-HT1A | 28-30 | |

| 5-HT1B | 0.58 | ||

| 5-HT1D | - | - | |

| 5-HT1F | 149 | ||

| 5-HT2A | - | - | |

| 5-HT2B | - | - | |

| 5-HT2C | - | - | |

| 5-HT3 | >300 | ||

| 5-HT4E | 230 | ||

| Adrenergic | α2A | - | - |

| α2B | 2.8 | ||

| α2C | - | - | |

| Dopamine | D1 | - | - |

| D2 | 0.47 | ||

| D3 | - | - | |

| D4 | - | - |

| | D5 | 370 | |

Table 2: this compound (DHE) Binding Affinities (pKi)

| Receptor Family | Receptor Subtype | pKi | Reference |

|---|---|---|---|

| Serotonin | 5-HT1A | 9.3 | |

| 5-HT1B | 7.8 (rat) | ||

| 5-HT1D | 8.6 | ||

| 5-HT1E | 6.2 | ||

| 5-HT1F | 6.9 | ||

| Adrenergic | α2A | 8.7 | |

| α2B | 8.0 | ||

| α2C | 9.0 | ||

| Dopamine | D2 | 8.2 | |

| D3 | 8.2 |

| | D4 | 8.1 | |

Note: A higher pKi value indicates a higher binding affinity.

Core Mechanisms of Action in the Trigeminal System

DHE exerts its effects at multiple levels of the trigeminal pain pathway, from the peripheral sensory nerve endings to the central processing centers in the brainstem.

Inhibition of Calcitonin Gene-Related Peptide (CGRP) Release

A key mechanism underlying DHE's efficacy is its ability to inhibit the release of calcitonin gene-related peptide (CGRP) from trigeminal neurons. CGRP is a potent vasodilator and a key mediator of neurogenic inflammation and pain transmission in the trigeminovascular system.

By acting as an agonist at presynaptic 5-HT1D receptors located on trigeminal nerve terminals, DHE suppresses the release of CGRP. This action reduces the inflammatory cascade and decreases the activation of nociceptive pathways.

Table 3: Quantitative Effect of this compound on CGRP Release

| Experimental Model | DHE Dose | Stimulation | % Reduction in CGRP Release | Reference |

|---|

| Rat superior sagittal sinus | 50 µg/kg i.v. | Electrical stimulation of trigeminal ganglion (0.3 mA) | 55% at 1 min, 50% at 3 min | |

Caption: DHE inhibits CGRP release from trigeminal neurons.

Central Action on the Trigeminal Nucleus Caudalis

DHE also exerts a direct inhibitory effect on second-order neurons in the trigeminal nucleus caudalis (TNC), a key relay center for trigeminal pain signals in the brainstem. This central action is thought to be mediated by 5-HT1B/1D receptors. By activating these receptors on TNC neurons, DHE can suppress the transmission of nociceptive signals to higher brain centers.

Evidence for this central mechanism comes from studies showing that DHE can reduce the expression of c-Fos, a marker of neuronal activation, in the TNC following stimulation of trigeminal afferents. While direct quantitative data on the reduction of neuronal firing or c-Fos expression by DHE in a trigeminal neuralgia-specific model is limited, studies in related models of trigeminal pain strongly support this central inhibitory role. For instance, in a cat model of trigeminal activation, a clinically relevant dose of DHE was shown to block the expression of Fos in the superficial laminae of the trigeminal nucleus caudalis. Another study in rats demonstrated that DHE (86 nmol/kg, i.v.) reduced c-Fos positive cells in the trigeminal nucleus caudalis by 33% after chemical stimulation of the meninges.

Dihydroergotamine: A Technical Deep Dive into the History and Discovery of its Vasoconstrictive Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroergotamine (DHE), a semi-synthetic ergot alkaloid, has been a cornerstone in the treatment of acute migraine for decades. Its therapeutic efficacy is intrinsically linked to its potent vasoconstrictive properties, a subject of extensive research since its development. This technical guide provides an in-depth exploration of the history, discovery, and experimental elucidation of DHE's vasoconstrictive effects. It is designed to be a comprehensive resource, detailing the pharmacological mechanisms, key experimental data, and the methodologies used to uncover them.

A Historical Perspective: From Ergotism to Targeted Therapeutics

The story of this compound begins with its parent compound, ergotamine, isolated from the ergot fungus (Claviceps purpurea) by Arthur Stoll at Sandoz in 1918.[1][2] Ergotamine itself was a powerful vasoconstrictor, but its use was hampered by significant side effects. In 1943, Albert Hofmann, also at Sandoz, synthesized this compound by hydrogenating ergotamine, with the goal of reducing its adverse effects while retaining its therapeutic benefits.[3] Initially investigated as an antihypertensive agent, its potent effect on blood vessels was immediately apparent.[3] Subsequent research, particularly in the 1940s and 50s, began to unravel its complex pharmacology, revealing its interactions with multiple receptor systems that govern vascular tone.[4]

The Multifaceted Mechanism of DHE-Induced Vasoconstriction

This compound's vasoconstrictive action is not mediated by a single receptor but rather through its interaction with a broad spectrum of receptors, primarily within the serotonin (5-hydroxytryptamine, 5-HT) and adrenergic systems.[5][6] This multi-target profile contributes to its robust and sustained clinical effects.

Serotonergic System Involvement

The primary mechanism underlying DHE's anti-migraine efficacy and a significant component of its vasoconstrictive action is its agonist activity at serotonin 5-HT1B and 5-HT1D receptors.[5][6] These receptors are prominently expressed on the smooth muscle cells of intracranial blood vessels.

-

5-HT1B Receptors: Activation of 5-HT1B receptors on vascular smooth muscle leads to a direct contractile response, causing vasoconstriction of dilated cerebral and meningeal arteries, which is a key feature of migraine attacks.[5]

-

5-HT1D Receptors: While also contributing to vasoconstriction, 5-HT1D receptor agonism by DHE is also thought to inhibit the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), from trigeminal nerve endings that innervate cranial blood vessels.[5] This neurogenic inflammation contributes to vasodilation and pain, and its inhibition by DHE further promotes a return to normal vascular tone.

Adrenergic System Interaction

DHE also exhibits significant affinity for and activity at various adrenergic receptors, which play a crucial role in regulating peripheral and central vascular tone.

-

α1-Adrenergic Receptors: DHE acts as a partial agonist at α1-adrenergic receptors, which are key mediators of smooth muscle contraction in arteries and arterioles.[5] This interaction contributes to its systemic vasoconstrictor effects.

-

α2-Adrenergic Receptors: DHE's activity at α2-adrenergic receptors is more complex. It can act as a partial agonist, and prejunctional α2-adrenoceptor activation can inhibit the release of norepinephrine, leading to a modulatory effect on sympathetic tone.[5] However, postsynaptic α2-adrenoceptor activation on vascular smooth muscle can also contribute to vasoconstriction.

Dopaminergic Receptor Activity

In addition to its serotonergic and adrenergic interactions, DHE also has a notable affinity for dopamine D2 receptors, where it acts as an agonist.[7] While the direct contribution of D2 receptor activation to vasoconstriction is less pronounced than its effects on 5-HT and adrenergic receptors, it may play a modulatory role in the overall vascular response and contribute to some of its side effects.

Quantitative Analysis of this compound's Receptor Interactions and Vasoconstrictive Effects

The vasoconstrictive properties of this compound have been quantified through a variety of in vitro and in vivo experimental models. The following tables summarize key quantitative data from the literature.

| Receptor Subtype | Ligand | Assay Type | Species/Tissue | IC50 (nM) | Reference |

| 5-HT1B | This compound | Radioligand Binding | Human recombinant | 0.58 | [7] |

| α-adrenergic2B | This compound | Radioligand Binding | Human recombinant | 2.8 | [7] |

| Dopamine D2 | This compound | Radioligand Binding | Human recombinant | 0.47 | [7] |

| 5-HT1F | This compound | Radioligand Binding | Human recombinant | 149 | [7] |

| 5-HT4E | This compound | Radioligand Binding | Human recombinant | 230 | [7] |

| Dopamine D5 | This compound | Radioligand Binding | Human recombinant | 370 | [7] |

| Table 1: In Vitro Receptor Binding Affinities (IC50) of this compound. |

| Parameter | DHE Dose | Administration Route | Species/Model | Measurement | Result | Reference |

| Brachial Artery Diameter | 0.5 mg | Subcutaneous | Human | Ultrasound | Peak decrease of 9.7% at 10 hours | [8] |

| Brachial Artery Compliance | 0.5 mg | Subcutaneous | Human | Applanation Tonometry | Peak decrease of 24.8% at 2 hours | [8] |

| Forearm Vascular Resistance | 0.5 mg | Subcutaneous | Human | Venous Occlusion Plethysmography | No significant change | [8] |

| Carotid Arteriovenous Anastomotic Blood Flow | 3-100 µg/kg | Intravenous | Anesthetized Pig | Microspheres | Dose-dependent reduction | [9] |

| Table 2: In Vivo Effects of this compound on Vascular Parameters. |

Key Experimental Protocols for Assessing Vasoconstriction

The elucidation of this compound's vasoconstrictive properties has relied on a range of sophisticated experimental techniques. Detailed below are the methodologies for some of the key assays cited.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for specific receptor subtypes.

Protocol:

-

Membrane Preparation:

-

Cells expressing the receptor of interest (e.g., human recombinant CHO or HEK-293 cells) are cultured and harvested.

-

The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

-

Binding Reaction:

-

A fixed concentration of a radiolabeled ligand (e.g., [3H]GR125743 for 5-HT1B receptors) is incubated with the prepared cell membranes.[7]

-

Increasing concentrations of unlabeled this compound (the competitor) are added to the incubation mixture.

-

The reaction is incubated at a specific temperature (e.g., 37°C for 5-HT1B) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[7]

-

-

Separation of Bound and Free Ligand:

-

The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding of the radioligand versus the concentration of this compound.

-

The IC50 value (the concentration of DHE that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis.

-

Wire Myography

Objective: To measure the contractile response of isolated blood vessels to this compound.

Protocol:

-

Vessel Isolation and Mounting:

-

A segment of a blood vessel (e.g., rat mesenteric artery) is carefully dissected and placed in a petri dish containing cold physiological salt solution (PSS).[10]

-

The vessel segment (approximately 2 mm in length) is mounted on two small wires in the chamber of a wire myograph.[10]

-

One wire is attached to a force transducer, and the other to a micrometer for adjusting tension.

-

-

Equilibration and Viability Testing:

-

The myograph chamber is filled with PSS, maintained at 37°C, and bubbled with a 95% O2 / 5% CO2 gas mixture.

-

The vessel is stretched to its optimal resting tension and allowed to equilibrate for approximately 40 minutes.[10]

-

The viability of the vessel is tested by inducing contraction with a high potassium solution (KPSS).[10]

-

-

Drug Application:

-

Increasing concentrations of this compound are cumulatively added to the bath.

-

The isometric tension generated by the vessel in response to each concentration is recorded.

-

-

Data Analysis:

-

The contractile responses are expressed as a percentage of the maximum contraction induced by KPSS.

-

A concentration-response curve is generated, and the EC50 value (the concentration of DHE that produces 50% of the maximal contraction) and the maximum response (Emax) are calculated.

-

In Vivo Measurement of Blood Flow and Vasoconstriction in Animal Models

Objective: To assess the effects of this compound on blood flow and vascular resistance in a living organism.

Protocol (Pithed Rat Model):

-

Animal Preparation:

-

A rat is anesthetized, and the trachea is cannulated for artificial ventilation.

-

The animal is pithed by inserting a rod through the orbit into the vertebral foramen to destroy the central nervous system, thereby eliminating reflex changes in blood pressure and heart rate.[5]

-

-

Instrumentation:

-

Catheters are inserted into a carotid artery for blood pressure measurement and a jugular vein for drug administration.

-

For measuring regional blood flow, techniques such as the injection of colored microspheres can be employed.

-

-

Experimental Procedure:

-

A continuous infusion of an α1-adrenoceptor agonist (e.g., methoxamine) is administered to induce a stable level of vasoconstrictor tone.[5]

-

This compound is then administered intravenously at increasing doses.

-

Changes in blood pressure, heart rate, and regional blood flow (if measured) are continuously recorded.

-

-

Data Analysis:

-

The changes in diastolic blood pressure are used as an index of peripheral vascular resistance.

-

Dose-response curves for the effects of DHE on these parameters are constructed.

-

Signaling Pathways of this compound-Induced Vasoconstriction

The binding of this compound to its target receptors initiates a cascade of intracellular events that ultimately lead to smooth muscle contraction and vasoconstriction. The following diagrams, rendered in DOT language, illustrate the key signaling pathways involved.

Caption: DHE signaling via the 5-HT1B receptor.

Caption: DHE signaling via the α1-adrenergic receptor.

Conclusion

The discovery and development of this compound represent a significant milestone in vascular pharmacology and the treatment of migraine. Its vasoconstrictive properties, once a serendipitous observation, are now well-understood to be the result of a complex interplay with multiple receptor systems, primarily the serotonergic and adrenergic pathways. The experimental methodologies detailed in this guide have been instrumental in dissecting these mechanisms and quantifying the potent effects of DHE on the vasculature. For researchers and drug development professionals, a thorough understanding of this history and the underlying science provides a valuable framework for the development of new and more targeted therapies for vascular headaches and related disorders.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Wire Myography [umassmed.edu]

- 3. neuron.mefst.hr [neuron.mefst.hr]

- 4. samorini.it [samorini.it]

- 5. This compound inhibits the vasodepressor sensory CGRPergic outflow by prejunctional activation of α2-adrenoceptors and 5-HT1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 7. Frontiers | New characterization of this compound receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay [frontiersin.org]

- 8. This compound: discrepancy between arterial, arteriolar and pharmacokinetic data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of S9977 and this compound in an animal experimental model for migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. reprocell.com [reprocell.com]

An In-depth Technical Guide on the Synthesis and Chemical Structure Elucidation of Dihydroergotamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroergotamine (DHE), a semi-synthetic derivative of the ergot alkaloid ergotamine, has been a cornerstone in the management of acute migraine for decades. Its complex polycyclic structure and multifaceted pharmacology present a compelling case study in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the synthesis of DHE from its natural precursor, ergotamine, and delves into the analytical methodologies employed for the elucidation and confirmation of its intricate chemical structure. Detailed experimental protocols, quantitative data, and visualizations of key pathways are presented to serve as a valuable resource for researchers and professionals in the pharmaceutical sciences.

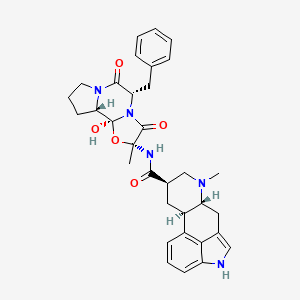

Chemical Structure of this compound

This compound is a member of the ergoline family of alkaloids, characterized by a tetracyclic ergoline ring system. Its chemical formula is C₃₃H₃₇N₅O₅, with a molecular weight of 583.7 g/mol . The structure is comprised of a lysergic acid moiety amide-linked to a tripeptide-like side chain. The key structural difference between DHE and its precursor, ergotamine, is the saturation of the double bond at the 9,10-position of the ergoline ring. This seemingly minor modification significantly alters its pharmacological profile, leading to a reduction in vasoconstrictor and emetic effects compared to ergotamine.

Table 1: Physicochemical Properties of this compound and its Mesylate Salt

| Property | This compound | This compound Mesylate | Reference(s) |

| Molecular Formula | C₃₃H₃₇N₅O₅ | C₃₄H₄₁N₅O₈S | |

| Molecular Weight | 583.7 g/mol | 679.8 g/mol | |

| CAS Number | 511-12-6 | 6190-39-2 | |

| Appearance | Crystalline solid | Crystalline solid | |

| Melting Point | Not specified | ~232 °C | |

| Solubility | Sparingly soluble in aqueous buffers | Soluble in DMSO (~20 mg/mL), ethanol (~1 mg/mL), and sparingly soluble in aqueous buffers. | |

| UV/Vis (λmax) | Not specified | 284 nm |

Synthesis of this compound

The synthesis of this compound is a semi-synthetic process that involves the catalytic hydrogenation of ergotamine, typically from ergotamine tartrate. This reduction reaction specifically targets the double bond at the 9,10-position of the ergoline ring system.

Experimental Protocol: Catalytic Hydrogenation of Ergotamine

The following protocol is a representative procedure for the synthesis of this compound, based on established principles of catalytic hydrogenation. Specific reaction conditions such as catalyst type, solvent, temperature, and pressure are critical for achieving high yield and purity, and are often proprietary in industrial settings.

Materials:

-

Ergotamine tartrate

-

Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) catalyst

-

Solvent: Dioxane, Tetrahydrofuran (THF), or a similar inert solvent

-

Hydrogen gas (H₂)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

A solution of ergotamine tartrate is prepared in an appropriate solvent (e.g., dioxane) in a high-pressure reaction vessel.

-

A catalytic amount of a hydrogenation catalyst, such as 10% Pd/C, is added to the solution. The vessel is securely sealed.

-

The atmosphere in the vessel is replaced with hydrogen gas, and the reaction is pressurized to a specified level.

-

The reaction mixture is agitated (e.g., stirred or shaken) and may be heated to a controlled temperature to facilitate the reaction.

-

The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material.

-

Upon completion, the reaction is cooled, and the hydrogen pressure is carefully released.

-

The reaction mixture is filtered to remove the catalyst.

-

The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product is then purified by recrystallization or column chromatography to obtain pure this compound.

Note: The specific yield for this reaction is not consistently reported in publicly available literature, as it is highly dependent on the precise reaction conditions employed.

Chemical Structure Elucidation

The confirmation of the chemical structure of this compound relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are employed to provide a complete picture of the molecular structure.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped for ¹H and ¹³C detection.

Sample Preparation:

-

A small, accurately weighed sample of this compound (or its salt, such as the tartrate) is dissolved in a deuterated solvent (e.g., DMSO-d₆).

-

The solution is transferred to an NMR tube.

Data Acquisition:

-

¹H NMR spectra are acquired to determine the chemical shifts, integration (proton count), and coupling constants (J-values) of the hydrogen atoms.

-

¹³C NMR spectra are acquired to identify the chemical shifts of all carbon atoms in the molecule.

-

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish connectivity between protons and carbons, aiding in the complete assignment of the spectra.

The following table summarizes the ¹H NMR chemical shifts for this compound tartrate in DMSO-d₆ at 400 MHz.

Table 2: ¹H NMR Chemical Shifts of this compound Tartrate in DMSO-d₆

| Assignment | Chemical Shift (ppm) |

| A | 10.73 |

| B | 9.44 |

| C | 7.323 |

| D | 7.220 |

| E | 7.176 |

| F | 7.160 |

| G | 7.074 |

| J | 7.026 |

| K | 6.830 |

| L | 6.7 |

| M | 4.519 |

| N | 4.3 |

| O | 4.176 |

| P | 3.743 |

| Q | 3.40 |

| R | 3.36 |

| S | 3.199 |

| T | 3.18 |

| U | 3.080 |

| V | 2.99 |

| W | 2.96 |

| X | 2.736 |

| Y | 2.668 |

| Z | 2.534 |

| A1 | 2.51 |

| A2 | 2.397 |

| A3 | 1.98 |

| A4 | 1.90 |

| A5 | 1.74 |

| A6 | 1.51 |

| A7 | 1.508 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint and aids in confirming the structure.

Instrumentation:

-

A mass spectrometer, often coupled with a liquid chromatography system (LC-MS), such as a Quadrupole Time-of-Flight (Q-TOF) or a Triple Quadrupole instrument.

Sample Preparation:

-

A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid to promote ionization).

-

The solution is introduced into the mass spectrometer via direct infusion or through an LC column.

Data Acquisition:

-

A full scan mass spectrum is acquired to determine the mass of the protonated molecule ([M+H]⁺).

-

Tandem mass spectrometry (MS/MS) is performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

The fragmentation of this compound in MS/MS experiments provides key structural information. The protonated molecule ([M+H]⁺) has a mass-to-charge ratio (m/z) of 584.2. Key fragment ions are observed at m/z 566, 322, and 297.

Table 3: Key Mass Spectrometry Fragments of this compound

| m/z | Interpretation |

| 584.2 | [M+H]⁺ (Protonated molecule) |

| 566 | Loss of H₂O |

| 322 | Fragment corresponding to the lysergic acid amide portion |

| 297 | Further fragmentation of the peptide moiety |

Signaling Pathways and Mechanism of Action

The therapeutic effect of this compound in migraine is attributed to its complex interaction with multiple neurotransmitter receptor systems. Its primary mechanism involves agonism at serotonin (5-HT) receptors, particularly the 5-HT₁B and 5-HT₁D subtypes. This leads to vasoconstriction of dilated intracranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides in the trigeminal nervous system. DHE also exhibits significant activity at dopamine and adrenergic receptors, which contributes to its overall pharmacological profile and potential side effects.

Caption: this compound's primary signaling pathways.

Experimental Workflows

The synthesis and structural elucidation of this compound follow a logical experimental workflow, from starting material to the final characterized product.

Caption: Experimental workflow for DHE synthesis and elucidation.

Conclusion

The semi-synthesis of this compound via the catalytic hydrogenation of ergotamine represents a classic example of structural modification to enhance the therapeutic profile of a natural product. The elucidation of its complex structure is a testament to the power of modern spectroscopic techniques, with NMR and mass spectrometry providing the definitive evidence for its chemical identity. This guide has provided a detailed overview of these processes, offering valuable insights for professionals engaged in the research and development of complex pharmaceutical agents. The continued relevance of this compound in clinical practice underscores the importance of understanding the fundamental chemistry and pharmacology of established drugs.

A Deep Dive into Dihydroergotamine: Pharmacokinetics and Bioavailability Across Formulations

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties and bioavailability of various Dihydroergotamine (DHE) formulations. DHE is a semi-synthetic ergot alkaloid that has been a cornerstone in the acute treatment of migraine and cluster headaches for decades. Its complex pharmacology and the development of multiple delivery systems have led to a diverse pharmacokinetic profile, which is critical for optimizing therapeutic efficacy and minimizing adverse effects. This document collates and presents key quantitative data, details the experimental methodologies used in pharmacokinetic studies, and visually represents relevant biological and experimental workflows.

Introduction to this compound (DHE)

This compound acts as an agonist at multiple receptor sites, with its primary therapeutic effects in migraine attributed to its high affinity for serotonin (5-HT) receptors, particularly 5-HT1B and 5-HT1D subtypes.[1] Activation of these receptors is believed to cause vasoconstriction of cranial blood vessels and inhibit the release of pro-inflammatory neuropeptides in the trigeminal system.[2][3] DHE also interacts with dopamine and adrenergic receptors, which may contribute to its side effect profile.[2][4]

Due to extensive first-pass metabolism in the liver, oral bioavailability of DHE is very low, necessitating alternative routes of administration to achieve therapeutic plasma concentrations.[5][6][7][8] This has led to the development of intravenous (IV), intramuscular (IM), subcutaneous (SC), and intranasal formulations.[6]

Comparative Pharmacokinetics of DHE Formulations

The route of administration significantly influences the rate and extent of DHE absorption, leading to distinct pharmacokinetic profiles for each formulation. The following tables summarize key pharmacokinetic parameters for various DHE formulations based on data from multiple clinical studies.

Table 1: Pharmacokinetic Parameters of Intravenous (IV) this compound

| Dose | Cmax (pg/mL) | Tmax (min) | AUC (pg·h/mL) | Terminal Half-life (hours) | Reference(s) |

| 1.0 mg | 1224 | 1-2 | 7490 | 10 | [9][10] |

| 0.5 mg | Not Reported | Not Reported | Not Reported | 15 | [11][12] |

| 10 µg/kg | Not Reported | < 15 | Not Reported | 2.15 - 2.37 | [5][8][13] |

Table 2: Pharmacokinetic Parameters of Intramuscular (IM) this compound

| Dose | Cmax (pg/mL) | Tmax (min) | AUC (pg·h/mL) | Bioavailability (%) | Reference(s) |

| 1.0 mg | 3368 | 15 - 24 | 13650 | Not Determined | [6][14][15] |

| 0.5 mg | Not Reported | Not Reported | Not Reported | Not Determined | [16] |

Table 3: Pharmacokinetic Parameters of Subcutaneous (SC) this compound

| Dose | Cmax (ng/mL) | Tmax (min) | Half-life (hours) | Bioavailability (%) | Reference(s) |

| 1.5 mg | 3-8 | 15-45 | 0.95 (rapid), 7.26 (slow) | Complete | [17][18] |

| 1.0 mg | 1.4-3.5 | < 60 | 1 (alpha), 4-5 (beta) | Complete | [18] |

Table 4: Pharmacokinetic Parameters of Intranasal this compound

| Formulation | Dose | Cmax (pg/mL) | Tmax (min) | AUC (pg·h/mL) | Bioavailability (%) | Reference(s) |

| Migranal® Nasal Spray | 2.0 mg | 961 | 47 - 60 | 6498 | 32 | [7][14][15][19][20] |

| DHEM/RAMEB Nasal Spray | 2.0 mg | Not Reported | Not Reported | Not Reported | 25 (relative to IM) | [16] |

| DHEM/RAMEB Nasal Powder | 2.0 mg | Not Reported | Not Reported | Not Reported | 19 (relative to IM) | [16] |

| INP104 (POD® device) | 1.45 mg | 1219 | 30 | 6275 | Not Reported | [10] |

| STS101 (powder) | 5.2 mg | 2175 | 30 | 12030 | Not Reported | [14][15] |

Table 5: Pharmacokinetic Parameters of Oral this compound

| Dose | Cmax (ng/mL) | Tmax (hours) | AUC | Bioavailability (%) | Reference(s) |

| 2.0 mg | Not Reported | Not Reported | Not Reported | 8 (relative to IM) | [16] |

| 5 mg, 10 mg, 20 mg | Not Reported | Not Reported | Not Reported | Not Reported | [11] |

| 200-600 µg/kg | < 0.1 - 2 | Not Reported | Not Reported | < 0.1 - 1.5 | [5] |

| 10 mg, 20 mg, 30 mg | Not Reported | Not Reported | Not Reported | 0.47 - 0.59 | [8][13] |

Experimental Protocols for Pharmacokinetic Studies

The data presented in this guide are derived from various clinical studies employing rigorous experimental protocols. A general workflow for these studies is outlined below, followed by details on the analytical methods used for DHE quantification.

General Experimental Workflow

Caption: A generalized workflow for a DHE pharmacokinetic study.

Many of the cited studies employed a randomized, open-label, crossover design, which allows for within-subject comparison of different formulations.[10][11][14][16] Healthy adult volunteers were typically enrolled after a screening process to ensure they met the inclusion criteria.[10][11][14][16][17] Following drug administration, serial blood samples were collected at predefined time points. Plasma was then separated by centrifugation and stored, usually at -20°C or lower, until analysis.[21]

Bioanalytical Methods for DHE Quantification

Accurate quantification of DHE in plasma is crucial for pharmacokinetic analysis. Due to the low circulating concentrations of DHE, highly sensitive and specific analytical methods are required.

-

Radioimmunoassay (RIA): Early pharmacokinetic studies of DHE utilized RIA.[11][17] This method offers high sensitivity but can be limited by the specificity of the antibody, potentially leading to cross-reactivity with metabolites.

-

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This method provides improved specificity over RIA. The procedure typically involves liquid-liquid or solid-phase extraction of DHE from plasma, followed by separation on a reverse-phase HPLC column and detection using a fluorescence detector.[21][22] Column switching techniques have been employed to enhance selectivity and sensitivity, with detection limits as low as 100 pg/mL.[21]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is currently the gold standard for bioanalysis due to its high sensitivity, specificity, and throughput. The method involves the extraction of DHE and an internal standard from plasma, followed by separation using liquid chromatography and detection by a mass spectrometer. LC-MS/MS can simultaneously quantify DHE and its major metabolites, such as 8'-hydroxy-dihydroergotamine.[14][15] The lower limit of quantitation for DHE using this method can be as low as 10 pg/mL.

This compound's Mechanism of Action: A Signaling Pathway Overview

The therapeutic effect of DHE in migraine is primarily mediated through its interaction with serotonin receptors, leading to a cascade of downstream events. The following diagram illustrates the proposed signaling pathway.

Caption: DHE's primary mechanisms of action in migraine therapy.

This compound binds to presynaptic 5-HT1D receptors on trigeminal nerve endings, which inhibits the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P.[3][23] This action is thought to reduce neurogenic inflammation in the dura mater, a key contributor to migraine pain.[24] Concurrently, DHE acts on 5-HT1B receptors located on the smooth muscle of cranial blood vessels, leading to vasoconstriction.[1][2] This counteracts the vasodilation that is often associated with migraine attacks.

Conclusion

The pharmacokinetic profile of this compound is highly dependent on its formulation and route of administration. While oral administration results in poor and erratic bioavailability, parenteral and intranasal formulations provide more rapid and reliable systemic exposure. The development of novel intranasal delivery systems shows promise for improving the consistency and efficacy of non-injectable DHE therapy. A thorough understanding of the pharmacokinetics and bioavailability of different DHE formulations is essential for clinicians to select the most appropriate treatment for their patients and for researchers to develop next-generation therapies for migraine and cluster headaches. The relationship between DHE's pharmacokinetic parameters, particularly Cmax and early AUC, and clinical efficacy underscores the importance of achieving rapid and adequate systemic concentrations for optimal therapeutic outcomes.[25][26]

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]

- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. hra.nhs.uk [hra.nhs.uk]

- 5. Low oral bioavailability of this compound and first-pass extraction in patients with orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Updated Evaluation of IV this compound (DHE) for Refractory Migraine: Patient Selection and Special Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound (DHE) – Then and Now: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioavailability of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of this compound in healthy volunteers and in neurological patients after a single intravenous injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. STOP 101: A Phase 1, Randomized, Open-Label, Comparative Bioavailability Study of INP104, this compound Mesylate (DHE) Administered Intranasally by a I123 Precision Olfactory Delivery (POD® ) Device, in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic investigation of oral and i.v. This compound in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.hres.ca [pdf.hres.ca]

- 13. Bioavailability of this compound in man - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Phase 1, Randomized, Open-Label, Safety, Tolerability, and Comparative Bioavailability Study of Intranasal this compound Powder (STS101), Intramuscular this compound Mesylate, and Intranasal DHE Mesylate Spray in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Phase 1, Randomized, Open‐Label, Safety, Tolerability, and Comparative Bioavailability Study of Intranasal this compound Powder (STS101), Intramuscular this compound Mesylate, and Intranasal DHE Mesylate Spray in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bioavailability of intranasal formulations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics of this compound following subcutaneous administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The pharmacokinetics and bioavailability of subcutaneously administered this compound, heparin and the this compound-heparin combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. accessdata.fda.gov [accessdata.fda.gov]

- 20. drugs.com [drugs.com]

- 21. Determination of sub-nanogram amounts of this compound in plasma and urine using liquid chromatography and fluorimetric detection with off-line and on-line solid-phase drug enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Redirecting [linkinghub.elsevier.com]

- 23. This compound | C33H37N5O5 | CID 10531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. Agonist actions of this compound at 5-HT2B and 5-HT2C receptors and their possible relevance to antimigraine efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Relationship of this compound pharmacokinetics, clinical efficacy, and nausea-A narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Relationship of this compound pharmacokinetics, clinical efficacy, and nausea—A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

Dihydroergotamine's Intricate Dance: A Technical Guide to its Serotonin and Dopamine Receptor Binding Profile

For Immediate Release

An in-depth exploration of dihydroergotamine's (DHE) receptor pharmacology, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of its binding affinities and signaling pathways at key serotonin and dopamine receptors. This document provides detailed experimental methodologies, quantitative binding data, and visual representations of the underlying molecular mechanisms.

This compound, a semi-synthetic ergot alkaloid, has been a cornerstone in the treatment of migraine headaches for decades. Its therapeutic efficacy is attributed to its complex and broad interaction with multiple neurotransmitter receptors, most notably those for serotonin (5-HT) and dopamine (D). This guide delves into the specifics of this interaction, providing a granular view of DHE's receptor binding profile.

Quantitative Receptor Binding Profile of this compound

The affinity of this compound for various serotonin and dopamine receptor subtypes has been characterized through numerous in vitro studies. The following tables summarize the binding affinities, primarily as IC50 and Ki values, derived from radioligand binding assays. A lower value indicates a higher binding affinity.

| Receptor Subtype | Ligand | Species | Cell Line | IC50 (nM) | Reference |

| Serotonin Receptors | |||||

| 5-HT1A | This compound | Human | Recombinant | - | [1][2] |

| 5-HT1B | This compound | Human | CHO | 0.58 | [2] |

| 5-HT1D | This compound | Human | Recombinant | - | [3][4] |

| 5-HT1F | This compound | Human | - | 149 | [2] |

| 5-HT2A | This compound | Human | Recombinant | - | [1][2] |

| 5-HT2B | This compound | Human | - | - | [5] |

| 5-HT2C | This compound | Human | Recombinant | - | [2] |

| 5-HT3 | This compound | Human | - | >300 | [2] |

| 5-HT4E | This compound | Human | - | 230 | [2] |

| 5-HT5A | This compound | Human | Recombinant | - | [2] |

| Dopamine Receptors | |||||

| D1 | This compound | Human | Recombinant | - | [2] |

| D2 | This compound | Human | HEK-293 | 0.47 | [2] |

| D3 | This compound | Human | Recombinant | - | [2] |

| D4 | This compound | Human | Recombinant | - | [2] |

| D5 | This compound | Human | GH4 | 370 | [2] |

Note: The table presents a selection of available data. Dashes (-) indicate that specific quantitative data was not found in the cited sources. The functional activity (agonist/antagonist) is also a critical aspect of DHE's pharmacology.

Experimental Protocols: Radioligand Binding Assays

The determination of this compound's binding affinity to serotonin and dopamine receptors is predominantly achieved through competitive radioligand binding assays.

Objective: To determine the affinity (Ki) of a test compound (this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes prepared from cell lines (e.g., CHO, HEK-293) stably expressing the human receptor of interest.

-

Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., [3H]GR125743 for 5-HT1B, [3H]7-OH-DPAT for D2).

-

Test Compound: this compound mesylate.

-

Assay Buffer: A buffered solution (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate ions and additives to ensure optimal binding conditions.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

-

Incubation: A fixed concentration of cell membranes and radioligand are incubated in the assay buffer with varying concentrations of the unlabeled test compound (this compound).

-

Equilibrium: The incubation is carried out for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.

-

Separation: The reaction mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways

The interaction of this compound with serotonin and dopamine receptors initiates a cascade of intracellular signaling events. The nature of this signaling is dependent on the specific receptor subtype and the G-protein to which it couples.

Serotonin Receptor Signaling

-

5-HT1 Receptor Family (e.g., 5-HT1A, 5-HT1B, 5-HT1D): These receptors are primarily coupled to inhibitory G-proteins (Gi/o). Agonism by DHE at these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. Activation of these receptors can also lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane and reduced neuronal excitability.[6][7][8]

-

5-HT2 Receptor Family (e.g., 5-HT2A, 5-HT2C): These receptors are coupled to Gq/11 proteins. DHE's interaction with these receptors, often as a partial agonist or antagonist, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses.[9][10]

Dopamine Receptor Signaling

-

D1-like Receptors (D1 and D5): DHE generally exhibits antagonist activity at these receptors. These receptors are coupled to stimulatory G-proteins (Gs), which activate adenylyl cyclase, leading to an increase in cAMP levels and subsequent PKA activation. DHE's antagonism would block these effects.[2][11]

-

D2-like Receptors (D2, D3, and D4): DHE is a potent agonist at D2 receptors and also interacts with D3 and D4 subtypes.[2] These receptors are coupled to inhibitory G-proteins (Gi/o), similar to the 5-HT1 receptors. Therefore, DHE agonism at these receptors leads to the inhibition of adenylyl cyclase, a decrease in cAMP, and modulation of downstream effectors, ultimately resulting in reduced neuronal excitability.[12][13]

Conclusion

This technical guide provides a detailed overview of the receptor binding profile of this compound at key serotonin and dopamine receptors. The compiled quantitative data, experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers in pharmacology and drug development. A thorough understanding of DHE's complex interactions with these receptor systems is crucial for the development of more targeted and effective therapies for migraine and other neurological disorders.

References

- 1. ovid.com [ovid.com]

- 2. Frontiers | New characterization of this compound receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay [frontiersin.org]

- 3. The pharmacology of ergotamine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: a review of formulation approaches for the acute treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural studies of serotonin receptor family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-HT1B receptor - Wikipedia [en.wikipedia.org]

- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 9. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 10. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]

- 13. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Review of Dihydroergotamine's Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroergotamine (DHE) is a semi-synthetic ergot alkaloid that has been a cornerstone in the treatment of acute migraine for decades. Its therapeutic efficacy is rooted in a complex pharmacodynamic profile characterized by interactions with multiple neurotransmitter receptor systems. This technical guide provides an in-depth review of the pharmacodynamics of DHE, with a focus on its receptor binding affinities, functional activities, and the subsequent intracellular signaling pathways. Quantitative data are summarized in structured tables for comparative analysis. Detailed methodologies for key experimental assays are provided, and crucial signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of DHE's mechanism of action.

Introduction

This compound's primary therapeutic action in migraine is attributed to its agonist activity at serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT1B and 5-HT1D subtypes.[1][2] Activation of these receptors is believed to mediate two key events in the amelioration of migraine headache: the constriction of painfully dilated intracranial extracerebral blood vessels and the inhibition of the release of pro-inflammatory neuropeptides from trigeminal nerve endings.[1][2] However, DHE's pharmacological reach extends beyond the 5-HT1B/1D receptors, encompassing a broad spectrum of interactions with other serotonin, adrenergic, and dopaminergic receptors.[1][2][3] This multifaceted receptor engagement contributes to both its therapeutic efficacy and its side-effect profile.[2][4]

Receptor Binding and Functional Activity

The pharmacodynamic profile of this compound is characterized by its affinity for and activity at a wide array of G-protein coupled receptors (GPCRs). The following tables summarize the quantitative data on DHE's binding affinity (Ki) and functional activity (EC50/IC50) at key receptor subtypes.

Serotonin Receptor Interactions

DHE exhibits high affinity for several serotonin receptor subtypes. Its potent agonist activity at 5-HT1B and 5-HT1D receptors is central to its anti-migraine effects.[1][2]

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Functional Effect |

| 5-HT1A | 0.6 - 30 | 10.9 | Partial Agonist |

| 5-HT1B | 0.58 | ~2 | Agonist |

| 5-HT1D | High Affinity | - | Agonist |

| 5-HT2A | High Affinity | - | Agonist/Antagonist |

| 5-HT2B | High Affinity | - | Agonist |

| 5-HT2C | High Affinity | - | Agonist |

Data compiled from multiple sources.[5][6][7]

Adrenergic Receptor Interactions

DHE's interaction with adrenergic receptors contributes to its vascular effects and potential side effects. It demonstrates both agonist and antagonist activities at different alpha-adrenergic receptor subtypes.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Functional Effect |

| α1A | High Affinity | - | Antagonist |

| α2A | High Affinity | - | Partial Agonist/Antagonist |

| α2B | 2.8 | - | Agonist/Antagonist |

| α2C | High Affinity | - | Antagonist |

Data compiled from multiple sources.[7][8][9]

Dopaminergic Receptor Interactions

DHE's activity at dopamine receptors is thought to contribute to some of its side effects, such as nausea. It primarily interacts with the D2-like receptor family.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Functional Effect |

| D2 | 0.47 - 7.6 | - | Partial Agonist/Antagonist |

| D3 | High Affinity | - | Antagonist |

| D4 | High Affinity | - | Partial Agonist |

| D5 | 370 | - | Agonist |

Data compiled from multiple sources.[7][8]

Key Signaling Pathways

The interaction of this compound with its target receptors initiates a cascade of intracellular signaling events. The following diagrams illustrate the key signaling pathways associated with DHE's pharmacodynamics.

5-HT1B/1D Receptor Signaling

Activation of the Gαi/o-coupled 5-HT1B and 5-HT1D receptors by DHE leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of downstream effectors such as the mitogen-activated protein kinase (MAPK) pathway.[10][11][12][13]

Caption: 5-HT1B/1D Receptor Signaling Pathway.

Alpha-2 Adrenergic Receptor Signaling

DHE's interaction with α2-adrenergic receptors, which are also coupled to Gαi/o proteins, can lead to the activation of the MAPK/ERK pathway, potentially through both G-protein dependent and β-arrestin-mediated mechanisms.[5][14][15][16][17]

Caption: Alpha-2 Adrenergic Receptor Signaling.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor signals through Gαi/o proteins to inhibit adenylyl cyclase. Additionally, it can engage in G-protein independent signaling through β-arrestin, which can lead to the modulation of different downstream effectors.[18][19][20][21][22]

Caption: Dopamine D2 Receptor Signaling.

Detailed Experimental Protocols

The characterization of this compound's pharmacodynamics relies on a variety of in vitro assays. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay (for 5-HT1D Receptor)

This assay is used to determine the binding affinity of DHE for the 5-HT1D receptor.[23][24][25][26]

Objective: To determine the inhibitory constant (Ki) of this compound for the human 5-HT1D receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT1D receptor.

-

Membrane preparation from these cells.

-

Radioligand: [3H]-GR125743.

-

Non-specific binding control: 5-HT or other suitable high-affinity ligand.

-

This compound test solutions of varying concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA).

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize HEK293 cells expressing the 5-HT1D receptor in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer to a final protein concentration of 10-20 µ g/well .[27]

-

Assay Setup: In a 96-well plate, add the binding buffer, the radioligand ([3H]-GR125743) at a concentration near its Kd, and varying concentrations of this compound.

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[24]

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of DHE that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Radioligand Binding Assay Workflow.

β-Arrestin Recruitment Assay (PathHunter® or Tango™ Assay)

This assay measures the ability of DHE to induce the recruitment of β-arrestin to a target receptor, providing a measure of its agonist or antagonist activity in a G-protein independent pathway.[28][29][30][31][32]

Objective: To determine the functional potency (EC50) of this compound in inducing β-arrestin recruitment to a specific GPCR.

Materials:

-

U2OS or HEK293 cells engineered for the PathHunter® or Tango™ assay system, expressing the target GPCR.

-

Cell culture medium and supplements.

-

This compound test solutions of varying concentrations.

-

Assay buffer.

-

Detection reagents specific to the assay system (e.g., chemiluminescent substrate).

-

384-well white, solid-bottom assay plates.

-

Luminometer.

Procedure:

-

Cell Culture and Plating: Culture the engineered cells according to the manufacturer's protocol. Seed the cells into 384-well assay plates at an appropriate density and incubate overnight.[28]

-

Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the DHE solutions to the cells in the assay plate.

-

Incubation: Incubate the plate at 37°C for 60-90 minutes to allow for receptor activation and β-arrestin recruitment.

-

Detection: Add the detection reagents to each well according to the manufacturer's instructions.

-

Signal Measurement: Incubate the plate at room temperature for a specified time to allow the signal to develop. Measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal as a function of DHE concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Caption: β-Arrestin Recruitment Assay Workflow.

In Vitro Vasoconstriction Assay (Wire Myography)

This functional assay measures the direct effect of DHE on the contractility of isolated blood vessels.[33][34][35][36][37]

Objective: To determine the concentration-response relationship of this compound-induced vasoconstriction in isolated arteries.

Materials:

-

Isolated arterial segments (e.g., rat mesenteric artery, human coronary artery).

-

Wire myograph system.

-

Physiological salt solution (PSS), e.g., Krebs-Henseleit solution.

-

High potassium physiological salt solution (KPSS).

-

This compound test solutions of varying concentrations.

-

Data acquisition system.

Procedure:

-

Vessel Dissection and Mounting: Dissect the desired artery and mount a small segment onto the wires of the myograph chamber filled with PSS.[33][37]

-

Equilibration and Normalization: Allow the vessel to equilibrate under controlled temperature and oxygenation. Normalize the vessel by stretching it to its optimal resting tension for maximal contractile response.

-

Viability and Endothelium Integrity Check: Assess the viability of the vessel by inducing contraction with KPSS. Check the integrity of the endothelium by assessing the relaxation response to an endothelium-dependent vasodilator (e.g., acetylcholine).[33]

-

Concentration-Response Curve: After washing and re-equilibration, cumulatively add increasing concentrations of this compound to the bath and record the isometric tension developed by the vessel.

-

Data Analysis: Plot the contractile response (as a percentage of the maximal KPSS-induced contraction) against the logarithm of the DHE concentration to generate a concentration-response curve. From this curve, determine the EC50 (concentration producing 50% of the maximal response) and the Emax (maximal response).

Caption: Wire Myography Workflow for Vasoconstriction.

Conclusion

The pharmacodynamics of this compound are complex, involving interactions with multiple receptor systems that collectively contribute to its therapeutic efficacy in migraine and its potential side effects. Its primary mechanism of action is mediated by agonist activity at 5-HT1B and 5-HT1D receptors, leading to vasoconstriction and inhibition of neuropeptide release. However, its broader receptor profile, encompassing other serotonin, adrenergic, and dopaminergic receptors, highlights the need for a comprehensive understanding of its pharmacology. The experimental methodologies and signaling pathway diagrams presented in this guide provide a framework for researchers and drug development professionals to further investigate and leverage the intricate pharmacodynamic properties of this compound and related compounds.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Ergotamine and this compound: history, pharmacology, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pharmacology of ergotamine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Updated Evaluation of IV this compound (DHE) for Refractory Migraine: Patient Selection and Special Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alpha(2B)-Adrenergic receptors activate MAPK and modulate proliferation of primary cultured proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound and its metabolite, 8'-hydroxy-dihydroergotamine, as 5-HT1A receptor agonists in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New characterization of this compound receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of α1- and α2-adrenoceptor subtypes in the vasopressor responses induced by this compound in ritanserin-pretreated pithed rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-HT1B Receptor-Mediated Activation of ERK1/2 Requires Both Gαi/o and β-Arrestin Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Regulation of α2B-Adrenergic Receptor-mediated Extracellular Signal-regulated Kinase 1/2 (ERK1/2) Activation by ADP-ribosylation Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regulation of α2AR trafficking and signaling by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. alpha(2)-Adrenergic receptors activate MAPK and Akt through a pathway involving arachidonic acid metabolism by cytochrome P450-dependent epoxygenase, matrix metalloproteinase activation and subtype-specific transactivation of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Elucidation of G-protein and β-arrestin functional selectivity at the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mechanisms of G protein activation via the D2 dopamine receptor: evidence for persistent receptor/G protein interaction after agonist stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ligand-directed bias of G protein signaling at the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Arrestin–dependent but G–protein coupled receptor kinase–independent uncoupling of D2–dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 27. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

- 30. tools.thermofisher.com [tools.thermofisher.com]

- 31. researchgate.net [researchgate.net]

- 32. cosmobio.co.jp [cosmobio.co.jp]

- 33. reprocell.com [reprocell.com]

- 34. journals.physiology.org [journals.physiology.org]

- 35. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]

- 36. The Use of Wire Myography to Investigate Vascular Tone and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. dmt.dk [dmt.dk]

A Technical Guide to the Historical Therapeutic Uses of Dihydroergotamine and Other Ergot Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical therapeutic applications of ergot alkaloids, with a primary focus on Dihydroergotamine (DHE). It delves into the evolution of their use, particularly in the management of migraine headaches, and provides a comparative analysis with its predecessor, ergotamine. This document summarizes key quantitative data from historical studies, outlines detailed experimental protocols, and visualizes the complex signaling pathways involved in their mechanism of action.

Introduction: From Poison to Panacea

Ergot alkaloids, naturally occurring mycotoxins produced by the fungus Claviceps purpurea, have a long and storied history, initially known for their toxic effects causing ergotism.[1] However, their potent physiological activities led to their investigation and eventual therapeutic use. Ergotamine was the first of these alkaloids to be isolated in 1918 and was introduced for the treatment of migraine in 1925.[2][3] In 1943, a semi-synthetic derivative, this compound (DHE), was developed in an effort to reduce the side effects associated with ergotamine.[2] DHE was approved for use in 1946 and became a cornerstone of migraine therapy for decades.[4]

Therapeutic Applications: A Focus on Migraine

The primary and most enduring therapeutic application of DHE has been in the acute treatment of migraine headaches.[5][6] Its efficacy stems from its ability to alleviate the debilitating pain of migraine attacks. Historical clinical use also extended to the treatment of cluster headaches.[4]

This compound vs. Ergotamine: A Comparative Overview

While both DHE and ergotamine have been used for migraine, they possess distinct pharmacological profiles that influence their clinical utility and side-effect profiles. DHE is a less potent arterial vasoconstrictor than ergotamine, which contributes to a more favorable safety profile.[7][8] Furthermore, DHE is associated with a lower incidence of nausea and vomiting, and a reduced risk of rebound headaches compared to ergotamine.[7][8]

Quantitative Data from Historical Studies